(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine
CAS No.: 1209952-47-5
Cat. No.: VC0035891
Molecular Formula: C8H15Cl2N3S
Molecular Weight: 256.1958
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209952-47-5 |
|---|---|
| Molecular Formula | C8H15Cl2N3S |
| Molecular Weight | 256.1958 |
| IUPAC Name | (2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C8H13N3S/c9-5-7-6-12-8(10-7)11-3-1-2-4-11/h6H,1-5,9H2 |
| SMILES | C1CCN(C1)C2=NC(=CS2)CN |
Introduction
Chemical Structure and Properties
Molecular Structure
(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine features three key structural components that contribute to its biological activity and chemical behavior:
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A five-membered pyrrolidine ring containing a nitrogen atom
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A thiazole heterocyclic ring containing both sulfur and nitrogen atoms
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A methanamine group (CH₂NH₂) attached to the thiazole ring at position 4
The pyrrolidine ring is connected to the thiazole moiety at position 2, creating a unique spatial arrangement that contributes to its biological activities. This structural configuration provides multiple sites for potential interaction with biological targets, enhancing its pharmaceutical relevance.
Physicochemical Properties
The key physicochemical properties of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine are summarized in Table 1:
| Property | Value |
|---|---|
| IUPAC Name | (2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methanamine |
| CAS Number | 1209952-47-5 |
| Molecular Formula | C₈H₁₃N₃S |
| Molecular Weight | 183.28 g/mol |
| InChI | InChI=1S/C8H13N3S/c9-5-7-6-12-8(10-7)11-3-1-2-4-11/h6H,1-5,9H2 |
| Canonical SMILES | C1CCN(C1)C2=NC(=CS2)CN |
Table 1: Physicochemical properties of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine
It is worth noting that some sources report the compound as a salt form with the molecular formula C₈H₁₅Cl₂N₃S and a corresponding molecular weight of 256.1958 g/mol, which likely represents the dihydrochloride salt.
Synthesis Methods
General Synthetic Approaches
The synthesis of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine typically involves the strategic construction of the thiazole ring followed by incorporation of the pyrrolidine moiety. The most commonly employed method involves nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of a suitable thiazole precursor.
Synthetic Routes
Several synthetic pathways can be employed to prepare this compound:
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Hantzsch thiazole synthesis - This classical approach involves the condensation of appropriate thiobenzamides with α-bromoketones to form the thiazole ring, as demonstrated in related compounds .
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Nucleophilic substitution reactions - Starting with 2-halothiazole derivatives containing a protected methanamine group at position 4, followed by nucleophilic substitution with pyrrolidine.
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Palladium-catalyzed cross-coupling - For analogous compounds, Suzuki-Miyaura coupling has been reported for the synthesis of related thiazole derivatives, as seen in the preparation of similar compounds like 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine .
Reaction Conditions
Successful synthesis requires careful control of reaction conditions:
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Temperature: Typically between room temperature and moderate heating (50-80°C)
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Solvent selection: Polar aprotic solvents such as dichloromethane (CH₂Cl₂), DMF, or acetonitrile
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Base additives: Often required to facilitate nucleophilic substitution reactions
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Protection/deprotection strategies: For managing the reactive primary amine group
Biological Activities
Mechanism of Action
Thiazole derivatives, including (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine, are known to interact with various biological targets through different orientations:
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Nitrogen orientation - Interaction primarily through the nitrogen atom of the thiazole ring
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Sulfur orientation - Interaction primarily through the sulfur atom of the thiazole ring
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Parallel orientation - Interaction through alignment of the entire thiazole ring with target binding sites
These diverse interaction modes contribute to the broad spectrum of biological activities observed with thiazole-containing compounds and enhance their potential as therapeutic agents.
Additional Biological Activities
Based on the known properties of related thiazole and pyrrolidine derivatives, (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine may potentially exhibit:
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Anti-inflammatory properties
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Antioxidant activity
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Analgesic effects
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Antifungal activity
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Antiviral effects
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Anticonvulsant properties
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Neuroprotective effects
The thiazole ring is recognized as a versatile scaffold in medicinal chemistry due to its ability to participate in multiple biochemical pathways, leading to diverse pharmacological effects.
Structure-Activity Relationships
Key Structural Features
The biological activity of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine can be attributed to specific structural features:
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The pyrrolidine ring provides a lipophilic component that may enhance membrane permeability and binding to hydrophobic pockets in biological targets.
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The thiazole ring serves as a rigid scaffold that positions functional groups in specific spatial orientations, critical for binding to biological targets.
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The methanamine group offers a site for hydrogen bonding interactions with receptors or enzymes and provides a handle for further structural modifications.
Comparison with Related Compounds
Research on related compounds provides insights into structure-activity relationships:
Studies on analogous compounds like 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine (1a) and 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine (2a) demonstrate that subtle structural modifications can significantly impact biological activity. These compounds showed activity against T. brucei with IC₅₀ values of 0.42 μM and 0.80 μM, respectively .
Similarly, compounds like {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methylamine, which share the core thiazole-4-methylamine structure, have been studied for their pharmaceutical properties .
Analytical Characterization
Spectroscopic Analysis
The identity and purity of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine can be confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR typically shows characteristic signals for the thiazole proton, methylene protons adjacent to the amine group, and pyrrolidine ring protons
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¹³C-NMR provides information about carbon environments in the molecule
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Mass Spectrometry:
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Expected molecular ion peak at m/z 183 (M+H)⁺ for the free base
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Characteristic fragmentation patterns can confirm structural features
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Infrared Spectroscopy:
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Characteristic absorption bands for N-H stretching (primary amine), C=N stretching (thiazole), and C-S stretching (thiazole)
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for assessing the purity of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine and monitoring its synthesis.
Research has utilized techniques such as T2-edited CPMG spectra for analyzing aromatic resonances of related thiazole compounds, indicating the importance of advanced spectroscopic methods in characterizing these molecules .
Applications in Drug Discovery
Drug Development Considerations
Several factors influence the development of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine as a therapeutic agent:
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Pharmacokinetic properties - The compound's heteroatomic structure may be advantageous for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.
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Structure optimization - The presence of multiple functional groups provides opportunities for structural modifications to enhance potency, selectivity, and reduce potential side effects.
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Multi-target potential - The ability to interact with multiple biological targets through different binding orientations makes it a promising scaffold for developing multi-target drugs.
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